Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a benzyl group attached to a dioxopyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This intermediate is then reacted with 1-benzyl-2,5-dioxopyrrolidin-3-yl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzoyl derivative.
Reduction: The dioxopyrrolidinyl moiety can be reduced to a hydroxyl group.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products
Oxidation: Benzoyl derivative
Reduction: Hydroxyl derivative
Substitution: Carboxylic acid derivative
Scientific Research Applications
Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-1-carboxylate
- Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)morpholine-1-carboxylate
- Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-18(24)20-10-8-19(9-11-20)15-12-16(22)21(17(15)23)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
InChI Key |
WDLRIVGZKHYCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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